molecular formula C9H14N4O4 B2536569 Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate CAS No. 307524-88-5

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate

Cat. No.: B2536569
CAS No.: 307524-88-5
M. Wt: 242.235
InChI Key: KXHBPRXHBKVNFH-UHFFFAOYSA-N
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Description

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is a chemical compound with the molecular formula C₉H₁₄N₄O₄ and a molecular weight of 242.23 g/mol . This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate typically involves the nucleophilic substitution of a triazine derivative. One common method involves the reaction of 3,5-dihydroxy-1,2,4-triazine with butyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a variety of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s hydroxyl groups and amino functionalities allow it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity .

Comparison with Similar Compounds

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can be compared with other triazine derivatives, such as:

Properties

IUPAC Name

butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-2-3-4-17-6(14)5-10-7-8(15)11-9(16)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHBPRXHBKVNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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